molecular formula C15H10Cl2N2 B11061288 6-chloro-N-(2-chlorophenyl)quinolin-4-amine

6-chloro-N-(2-chlorophenyl)quinolin-4-amine

Cat. No.: B11061288
M. Wt: 289.2 g/mol
InChI Key: HUXFFZQTLCAVPH-UHFFFAOYSA-N
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Description

6-chloro-N-(2-chlorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-chlorophenyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

6-chloro-N-(2-chlorophenyl)quinolin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
  • 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime

Uniqueness

6-chloro-N-(2-chlorophenyl)quinolin-4-amine is unique due to its dual chlorine substitution, which enhances its reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C15H10Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

6-chloro-N-(2-chlorophenyl)quinolin-4-amine

InChI

InChI=1S/C15H10Cl2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19)

InChI Key

HUXFFZQTLCAVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl)Cl

Origin of Product

United States

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